molecular formula C15H21NO4 B14886769 Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate

Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate

Cat. No.: B14886769
M. Wt: 279.33 g/mol
InChI Key: NKRADLKPZGBKKC-UHFFFAOYSA-N
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Description

Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst to form ethyl 4-hydroxybenzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ester and amino groups allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate

InChI

InChI=1S/C15H21NO4/c1-5-19-13(17)11-8-6-10(7-9-11)12(16)14(18)20-15(2,3)4/h6-9,12H,5,16H2,1-4H3

InChI Key

NKRADLKPZGBKKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C(=O)OC(C)(C)C)N

Origin of Product

United States

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